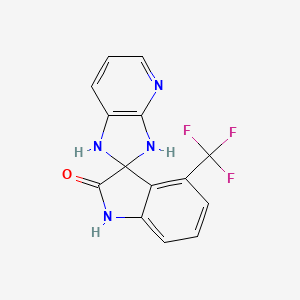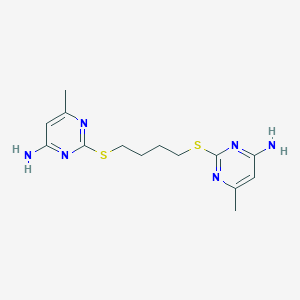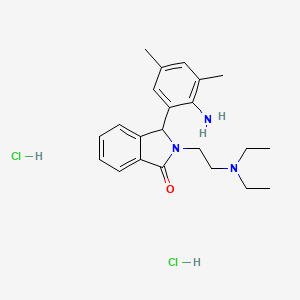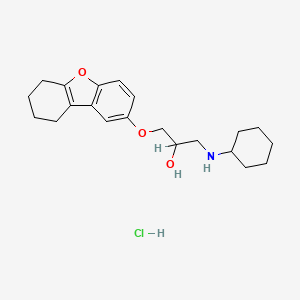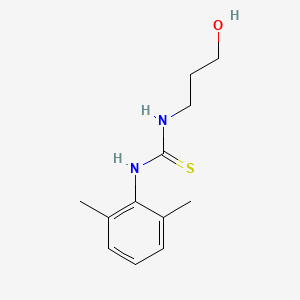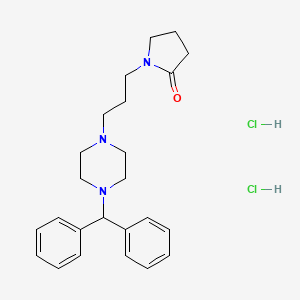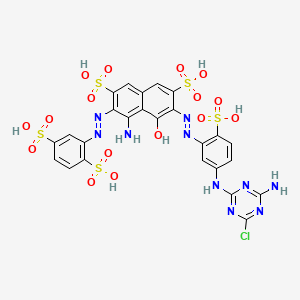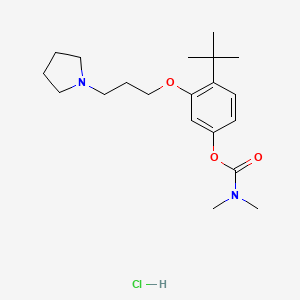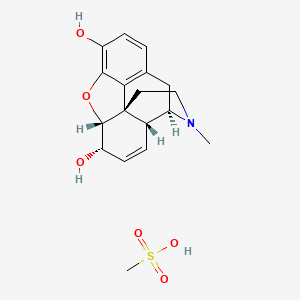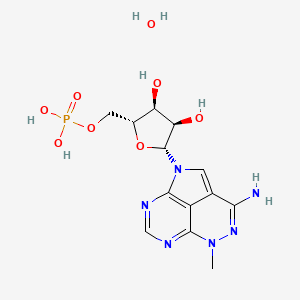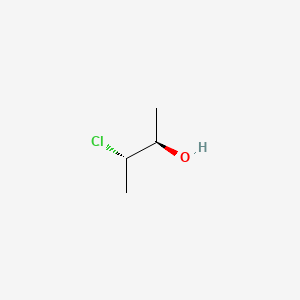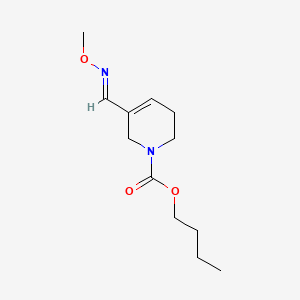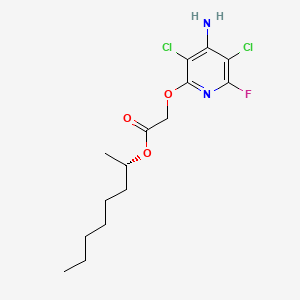
(S)-Fluroxypyr-meptyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fluroxypyr-meptyl is a chiral herbicide belonging to the pyridine carboxylic acid family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. The compound is known for its selective action, effectively targeting unwanted vegetation while sparing the desired crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluroxypyr-meptyl typically involves the esterification of fluroxypyr with meptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process requires careful control of temperature and pH to ensure the selective formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with the reaction mixture being constantly stirred to maintain homogeneity. The product is then purified through distillation and crystallization to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fluroxypyr-meptyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield fluroxypyr and meptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Fluroxypyr and meptyl alcohol.
Oxidation: Fluroxypyr carboxylic acid.
Substitution: Various pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Fluroxypyr-meptyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies to understand the impact of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
(S)-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It binds to auxin receptors in the target weeds, disrupting their normal growth processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound specifically targets broadleaf weeds, leaving grasses and other monocots unaffected.
Vergleich Mit ähnlichen Verbindungen
(S)-Fluroxypyr-meptyl is unique among herbicides due to its high selectivity and low toxicity. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide, but with broader spectrum activity.
Dicamba: Similar mode of action but less selective compared to this compound.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar herbicidal properties but with different chemical structure.
Eigenschaften
CAS-Nummer |
851041-26-4 |
|---|---|
Molekularformel |
C15H21Cl2FN2O3 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1 |
InChI-Schlüssel |
OLZQTUCTGLHFTQ-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Kanonische SMILES |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


